molecular formula C17H24FNO3 B8116421 tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate

tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate

Cat. No.: B8116421
M. Wt: 309.4 g/mol
InChI Key: IERYFFQDBOOVPT-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate (CAS: 160296-41-3, MFCD11041269) is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-fluorophenyl hydroxymethyl substituent at position 3. It is commercially available (e.g., CymitQuimica) with a purity of 95% .

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-4-5-13(11-19)15(20)12-6-8-14(18)9-7-12/h6-9,13,15,20H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERYFFQDBOOVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

tert-Butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidine-Based Compounds

The target compound belongs to a broader class of tert-butyl piperidine-1-carboxylates, which are frequently modified at positions 3 or 4 to tune solubility, stability, and bioactivity. Key structural analogs include:

Substituent Position and Functional Group Variations
  • tert-Butyl 4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 138647-52-6):

    • A positional isomer with the 4-fluorophenyl group at position 4 and hydroxymethyl at position 3.
    • Differences in substituent placement may alter steric effects and hydrogen-bonding capacity compared to the target compound .
  • tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate (): Features a 4-fluorostyryl group (C=C linkage) instead of hydroxymethyl.
  • tert-Butyl 4-(2-Fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 403806-35-9):

    • Contains a 2-fluorophenyl group and hydroxyl at position 4.
    • The ortho-fluorine substitution and hydroxyl group may reduce ring puckering flexibility compared to the target compound .
Functional Group Replacements
  • tert-Butyl 3-((7-Methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6f, ): Substitutes the hydroxymethyl-4-fluorophenyl group with a pyrimidoindole moiety.
  • tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7):

    • Replaces the 4-fluorophenyl group with a simpler hydroxyethyl chain.
    • Reduced aromaticity likely decreases lipophilicity and membrane permeability .
Table 1: Key Properties of Selected Analogs
Compound Name Melting Point/Form Key Functional Groups Synthesis Yield Key Reagents/Conditions References
Target Compound Not reported 4-Fluorophenyl, hydroxymethyl Not reported Likely DMF, NaBTC (similar to )
tert-Butyl 4-(4-Fluorophenyl)-3-(hydroxymethyl) Solid (mp N/A) 4-Fluorophenyl, hydroxymethyl 86% (analogous) Column chromatography, DMF
tert-Butyl 3-(4-Fluorostyryl) Yellow oil Styryl, 4-fluorophenyl 56% Aldol condensation, DCM
tert-Butyl 4-(2-Fluorophenyl)-4-hydroxy Not reported 2-Fluorophenyl, hydroxyl 95% purity Boc protection, Et3N
Key Observations:
  • Synthetic Yields : Yields for styryl derivatives (e.g., 56% in ) are lower than those for hydroxymethyl analogs (up to 86% in ), likely due to the complexity of C-C bond formation .
  • Chromatography : Most analogs require purification via flash column chromatography (e.g., ), suggesting moderate to high polarity .

Biological Activity

Tert-butyl 3-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate, also known by its CAS number 160296-41-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24FNO3
  • Molecular Weight : 309.38 g/mol
  • CAS Number : 160296-41-3

The compound features a piperidine ring, a tert-butyl ester, and a fluorophenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and enzymes. The structural components facilitate binding to specific receptors and enzymes involved in neurodegenerative processes.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
  • β-secretase Inhibition : It may inhibit β-secretase activity, which is involved in the cleavage of amyloid precursor protein, leading to reduced amyloid-beta peptide aggregation—a hallmark of Alzheimer's pathology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells exposed to amyloid-beta peptides. For instance:

  • Cell Viability : The compound significantly improved cell viability in astrocytes subjected to amyloid-beta toxicity. At concentrations around 100 μM, it maintained over 62% cell viability compared to controls treated only with amyloid-beta .

In Vivo Studies

In vivo experiments have been conducted to assess the efficacy of this compound in animal models:

  • Cognitive Function : Animal studies indicated that treatment with this compound could mitigate cognitive deficits induced by scopolamine, a common model for studying memory impairment .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Neuroprotective Effects : A study highlighted its ability to reduce oxidative stress markers in brain tissues treated with scopolamine. The reduction in malondialdehyde levels indicated a decrease in lipid peroxidation, suggesting antioxidant properties .
  • Inflammatory Response Modulation : The compound's effect on inflammatory cytokines such as TNF-alpha and IL-6 was examined. It showed a capacity to modulate these inflammatory markers in response to neurotoxic stimuli .

Comparative Analysis

PropertyThis compoundOther Compounds (e.g., Galantamine)
Acetylcholinesterase InhibitionModerate (IC50 = 15.4 nM)Stronger (IC50 < 10 nM)
β-secretase InhibitionYesYes
Neuroprotective EffectsSignificant improvement in cell viabilitySimilar effects
Antioxidant ActivityModerateHigh

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